molecular formula C30H46O4 B12717196 3beta-11-Keto-beta-boswellic acid CAS No. 810684-51-6

3beta-11-Keto-beta-boswellic acid

Cat. No.: B12717196
CAS No.: 810684-51-6
M. Wt: 470.7 g/mol
InChI Key: YIMHGPSYDOGBPI-SCAHIRPMSA-N
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Description

3beta-11-Keto-beta-boswellic acid (KBA) is a pentacyclic triterpenoid molecule and a key bioactive constituent of the oleogum resin from the Boswellia serrata tree (Indian Frankincense) . With the molecular formula C30H46O4 and a molecular weight of 470.6838 g/mol , this compound is a subject of significant interest in pharmacological research due to its multifaceted biological activities. Its primary research value lies in its potent anti-inflammatory and anti-neoplastic properties. Like its acetylated derivative, acetyl-11-keto-beta-boswellic acid (AKBA), KBA has been indicated in the apoptosis of cancer cells, including those affected by leukemia, colon cancer, and brain tumors (glioblastoma) . The compound's anti-inflammatory behavior is largely attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme and subsequent leukotriene synthesis, a key pathway in the inflammatory process . Research into its mechanisms also suggests activity against neuroinflammation, with studies pointing to its potential to ameliorate memory deficits and provide neuroprotection in models of ischemic brain injury . Furthermore, KBA is being investigated for its potential role in supporting nerve repair and regeneration after injury . This product is provided as a high-quality chemical standard for use in analytical and biological research. It is ideal for method development and validation, including as a reference standard in HPLC and UV-spectrophotometric analysis , as well as for in vitro studies exploring its mechanisms of action. This product is labeled "For Research Use Only." It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

810684-51-6

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(3S,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-17-8-11-26(3)14-15-28(5)19(23(26)18(17)2)16-20(31)24-27(4)12-10-22(32)30(7,25(33)34)21(27)9-13-29(24,28)6/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21-,22+,23+,24-,26-,27+,28-,29-,30-/m1/s1

InChI Key

YIMHGPSYDOGBPI-SCAHIRPMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C

Origin of Product

United States

Biosynthesis Research

The biosynthesis of boswellic acids, including 3β-11-keto-β-boswellic acid, is a complex process that is still under investigation. However, research has begun to elucidate the probable pathways. It is understood that these pentacyclic triterpenoids are derived from the isoprenoid pathway.

Recent studies have proposed that β-boswellic aldehyde and 3-epi-11β-dihydroxy BA may act as precursors in the biosynthetic pathway of boswellic acids. plos.org The formation of the characteristic pentacyclic structure is believed to involve the cyclization of squalene (B77637) to form amyrin isomers. Specifically, β-amyrin is thought to be the precursor to β-boswellic acids. plos.org Subsequent enzymatic oxidations and modifications of the β-amyrin skeleton are hypothesized to lead to the formation of the various boswellic acids, including the introduction of the keto group at the C-11 position to form 3β-11-keto-β-boswellic acid. plos.org The stem of the Boswellia tree, which contains resin-secretory canals, is the primary site of biosynthesis and accumulation of these compounds. plos.org

Data Tables

Table 1: Natural Sources and Geographic Distribution of Boswellia Species in Research

Boswellia SpeciesPrimary Geographic Origin in Research ContextKey Resin Component Investigated
Boswellia serrataIndia ajpaonline.comOleo-gum resin containing boswellic acids ajpaonline.com
Boswellia sacraOman plos.orgOleo-gum resin with high content of boswellic acids plos.org
Boswellia carteriSomalia plos.orgOleo-gum resin used for boswellic acid extraction plos.org

Table 2: Chromatographic Separation Techniques for 3β-11-Keto-β-boswellic Acid

Chromatographic TechniqueStationary PhaseMobile Phase ExampleDetection Method
Column ChromatographySilica (B1680970) gel google.comChloroform (B151607)/Methanol gradient google.comThin Layer Chromatography (TLC) for monitoring google.com
High-Performance Liquid Chromatography (HPLC)C-18 asianpubs.orgAcetonitrile (B52724)/0.1% Phosphoric Acid in water asianpubs.orgUV Detector (210 nm and 248 nm) asianpubs.org
HPLC with Core-Shell TechnologyPhenyl-Hexyl sigmaaldrich.comAcetonitrile/0.1% Phosphoric Acid gradient sigmaaldrich.comUV Detector

Chemical Synthesis and Structural Modification Research

Synthetic Pathways for 11-Keto-β-Boswellic Acid

The concentration of KBA and its acetylated form, AKBA, in the natural resin of Boswellia species is often low, making their direct purification difficult. tandfonline.com To address this, researchers have developed methods to enrich boswellic acid mixtures in KBA. tandfonline.com

A primary strategy for synthesizing KBA involves the oxidation of other boswellic acids, which are more abundant in the natural resin. Allylic photo-oxidation can be employed to introduce a carbonyl group at the C-11 position, converting β-boswellic acid (BA) into KBA. tandfonline.com Another approach involves a photochemical oxidation process that can convert a mixture of boswellic acids into KBA. tandfonline.com The mechanism for this can involve the use of chromium trioxide (CrO₃), which oxidizes the C-11 position to yield the keto functionality. researchgate.net

Table 1: Summary of Oxidation Strategies for KBA Synthesis

Precursor Method Reagents/Conditions Reference
β-Boswellic Acid (BA) Allylic Photo-oxidation Light tandfonline.com
Boswellic Acids (mixture) Photochemical Oxidation Light tandfonline.com

KBA can be readily synthesized from its more prevalent acetylated precursor, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), through deacetylation. This chemical reaction removes the acetyl group from the C-3 position. Common laboratory methods include treating AKBA with a base such as sodium hydroxide (B78521) (NaOH) in ethanol (B145695) or potassium hydroxide (KOH) in isopropanol. tandfonline.comresearchgate.net The mechanism involves the addition of a water molecule to the carboxyl group of AKBA in a basic medium, leading to the elimination of the acetate (B1210297) group. researchgate.net

Interestingly, while chemical deacetylation is straightforward, the biological conversion is a subject of debate. Some research indicates that in human liver microsomes, the enzyme carboxylesterase 2 (CE2) can selectively catalyze the deacetylation of AKBA to form KBA. nih.gov However, other in vitro and in vivo metabolic studies have concluded that AKBA is not deacetylated to KBA, and that KBA itself undergoes extensive metabolism while AKBA does not. nih.govresearchgate.net This discrepancy suggests that the metabolic fate of AKBA may be complex and dependent on the specific biological environment. nih.govresearchgate.net

Derivatization Research: Modifying the KBA Scaffold

Structural modification of the KBA scaffold is a key area of research aimed at discovering derivatives with enhanced or novel biological activities. These modifications typically target the functional groups on the pentacyclic triterpenoid (B12794562) structure, such as the C-3 hydroxyl group and the C-24 carboxylic acid group. tandfonline.comresearchgate.net

The modification of KBA through acetylation and other esterifications is a strategy explored to improve its properties. Regioselective acetylation, for instance, can enhance cell membrane penetration and biological activity. taylorandfrancis.com Research into creating analogs of KBA has involved coupling reactions with various acids to form esters at the C-3 hydroxyl position. google.com

In studies using the related compound AKBA as a parent structure, researchers have synthesized a variety of derivatives. These include amides and oxime-esters, which have shown significant inhibitory activity against glioblastoma cell lines. researchgate.netnih.gov However, the hydrolysis of the C-3 acetoxy group in these derivatives to a hydroxyl group (as in KBA) often resulted in a decrease in anticancer activity, suggesting the importance of the acetyl group for certain biological effects. nih.govacs.org

Modifying Ring A of the KBA scaffold has been a significant focus of synthetic efforts. tandfonline.comacs.org One successful strategy involved the introduction of an amino group at the C-2 position, which led to a significant improvement in cytotoxic activity against human tumor cell lines. nih.gov Other modifications have included altering the hydroxyl and carboxylic acid functional groups on Ring A to create heterocyclic analogs. tandfonline.comnih.gov For example, the creation of a pyrazine (B50134) analog demonstrated cytotoxic effects against certain cancer cell lines. semanticscholar.org Another approach involved modifying the enone functional group of KBA into a chlorodiene moiety, which also produced compounds with potent cytotoxicity. gavinpublishers.com While not all Ring A transformations have resulted in improved activity, derivatives bearing two nitrogen-containing substituents have shown greater potency than the parent AKBA. acs.org

Table 2: Examples of Ring A Modifications and Their Reported Effects

Modification Type Position(s) Resulting Structure Reported Effect Reference
Amination C-2 2-amino derivative Significantly improved cytotoxic activity nih.gov
Heterocyclic Annulation Ring A Heterocyclic analogs (e.g., pyrazine) Cytotoxic effects tandfonline.comnih.govsemanticscholar.org
Enone Modification C-11 Chlorodiene moiety Potent cytotoxicity gavinpublishers.com

Further extending the structural diversity of KBA, researchers have synthesized triazole-linked and saponin (B1150181) derivatives. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, and their incorporation into drug candidates is a common strategy in medicinal chemistry. nih.govmdpi.com Research has explored the creation of KBA derivatives featuring triazole moieties, often through modifications at the A-ring. researchgate.netresearchgate.net

Saponins (B1172615) are a class of compounds that consist of a triterpene (like KBA) linked to a sugar chain. The synthesis of monodesmosidic saponins of KBA, where one sugar chain is attached, has been accomplished. nih.gov These saponin derivatives were found to be as cytotoxic as AKBA, demonstrating that glycosylation of the KBA scaffold is a viable strategy for creating potent analogs. nih.gov The presence of an amide function at C-24 was also noted to improve cytotoxicity, while a free hydroxyl group at C-3 appeared to lower it. nih.gov

Cellular Signaling Pathway Interventions by 3beta-11-Keto-beta-boswellic acid

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

This compound, more commonly known as Acetyl-11-keto-β-boswellic acid (AKBA), has been identified as a significant regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial family of transcription factors that orchestrates a wide array of biological processes, including inflammatory responses, immune function, and cell survival. cellsignal.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by binding to inhibitory proteins known as IκB. Upon stimulation by various signals, such as proinflammatory cytokines, an IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes. cellsignal.com

Research demonstrates that AKBA exerts its anti-inflammatory and anti-cancer effects by suppressing the NF-κB pathway. researchgate.nettechscience.com Studies have shown that AKBA treatment leads to a decrease in the phosphorylation of both NF-κB and its inhibitor, IκB. techscience.com This action effectively prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its activation. By blocking this pathway, AKBA can down-regulate the expression of NF-κB-regulated genes, which are involved in inflammation, cell proliferation, and invasion. researchgate.net This mechanism has been observed in various cancer cell lines, including colon cancer, where AKBA's inhibitory effects are comparable to known IKK inhibitors. techscience.com

Research FindingCell/Model SystemEffect of AKBAReference
Down-regulation of NF-κB pathwayColon cancer cellsDecreased phosphorylation of NF-κB and IκB techscience.com
Suppression of NF-κB activationMultiple myeloma and other cancer cellsPotentiated apoptosis, suppressed invasion researchgate.net
Inhibition of NF-κB signalingOsteoclastsSuppressed osteoclastogenesis nih.gov

Akt Signaling Cascade Modulation

The Akt signaling pathway, also known as the PI3K-Akt pathway, is a critical signal transduction cascade that promotes cell survival, growth, and proliferation. wikipedia.org The pathway is initiated by the activation of phosphatidylinositol 3-kinase (PI3K), which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). wikipedia.org PIP3 recruits the serine/threonine kinase Akt to the plasma membrane, where it is activated through phosphorylation. wikipedia.org Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions. wikipedia.orgnih.gov

AKBA has been shown to modulate this pathway by functioning as an inhibitor. archivesofmedicalscience.comnih.gov Research indicates that AKBA reduces the phosphorylation of key components of this cascade, including EGFR, PI3K, and Akt itself. archivesofmedicalscience.com This inhibitory action disrupts the downstream signaling events that are crucial for cancer cell motility and invasion. For instance, the attenuation of Akt signaling by AKBA leads to a decrease in the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix during metastasis. archivesofmedicalscience.com Furthermore, the inhibition of the Akt pathway by AKBA is associated with the induction of apoptosis in cancer cells. archivesofmedicalscience.comnih.gov

Research FindingCell/Model SystemEffect of AKBAReference
Abrogation of EGFR-mediated PI3K/Akt pathwayBreast cancer cellsReduced phosphorylation of EGFR, PI3K, and Akt; suppressed migration and invasion; induced apoptosis archivesofmedicalscience.com
Inhibition of PTEN/Akt/COX-2 signalingGastric cancer cellsDown-regulation of COX-2 expression through the PTEN/Akt pathway; inhibited proliferation and induced apoptosis nih.gov

Keap1/Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway Activation

The Keap1/Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. researchgate.netyoutube.com Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and degradation. frontiersin.org In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to dissociate, accumulate, and translocate into the nucleus. researchgate.net In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their expression. frontiersin.orgnih.gov

AKBA has been identified as an activator of this protective pathway. nih.govresearchgate.net Studies have demonstrated that AKBA treatment leads to the dissociation of Nrf2 from the Nrf2/Keap1 complex. nih.govresearchgate.net The activated Nrf2 then moves into the nucleus, where it promotes the expression of HO-1. nih.govresearchgate.net This activation of the Keap1/Nrf2/HO-1 cascade by AKBA enhances the cell's antioxidant capacity, protecting it from oxidative injury. nih.gov This mechanism has been implicated in the protective effects of AKBA against oxidative stress-induced apoptosis in human lens epithelial cells and in mitigating cataract formation. nih.govresearchgate.net

Research FindingCell/Model SystemEffect of AKBAReference
Activation of Keap1/Nrf2/HO-1 signalingHuman Lens Epithelial Cells (HLECs)Nrf2 dissociates from Keap1, translocates to the nucleus, and promotes HO-1 expression, alleviating oxidative injury nih.govresearchgate.net
Modulation of Nrf2 and NF-κB pathwaysMouse model of experimental autoimmune encephalomyelitisImprovement of clinical symptoms, downregulation of inflammatory markers, and upregulation of Nrf2 and HO-1 nih.gov
Neuroprotection via Nrf2/HO-1 activationExperimental model of Multiple SclerosisAKBA treatment showed neuroprotective effects through the stimulation of Nrf2/HO-1 signaling mdpi.com

Glycogen Synthase Kinase-3 Beta (GSK-3β)/Beta-Catenin Signaling Pathway Activation

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including the Wnt/β-catenin signaling pathway. nih.govcreative-diagnostics.com In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" that includes GSK-3β, leading to its ubiquitination and proteasomal degradation. nih.gov Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and co-activate the transcription of target genes involved in cell proliferation and differentiation. nih.gov

Research has shown that AKBA can activate the GSK-3β/β-catenin signaling pathway. nih.govnih.gov Specifically, AKBA treatment enhances the phosphorylation of GSK-3β at its inhibitory Ser9 residue. nih.govresearchgate.net This phosphorylation inactivates GSK-3β, thereby preventing the degradation of β-catenin. nih.govresearchgate.net As a result, β-catenin levels increase, and it translocates from the cytoplasm to the nucleus to regulate gene expression. nih.govresearchgate.net This mechanism has been demonstrated to be crucial for AKBA's ability to attenuate titanium particle-induced inhibition of osteogenesis, suggesting a role in promoting bone formation. nih.govnih.gov

Research FindingCell/Model SystemEffect of AKBAReference
Attenuation of osteogenic inhibition via GSK-3β/β-catenin activationMurine calvaria model and MC3T3-E1 osteoblast cellsEnhanced phosphorylation of GSK-3β, decreased degradation of β-catenin, and increased nuclear translocation of β-catenin nih.govnih.govresearchgate.net

Toll-like Receptor (TLR) Pathway Involvement in Dendritic Cells

Toll-like receptors (TLRs) are a class of receptors that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns. Dendritic cells (DCs) are potent antigen-presenting cells that express various TLRs. The activation of TLRs on DCs initiates signaling cascades that lead to DC maturation, activation, and the secretion of inflammatory cytokines, which in turn shape the adaptive immune response.

AKBA has been shown to interfere with TLR signaling in dendritic cells. nih.gov In a mouse model of psoriasis, AKBA demonstrated an anti-inflammatory effect by inhibiting the maturation and activation of DCs. nih.gov The study indicated that this effect was mediated through the TLR7/8 and interferon regulatory factor (IRF) signaling pathways. nih.gov By inhibiting these pathways, AKBA led to a decreased expression and secretion of inflammatory cytokines such as Interleukin-12 (IL-12) and Interleukin-23 (IL-23), which are crucial for the differentiation of T-cells involved in the inflammatory process. nih.gov

Research FindingCell/Model SystemEffect of AKBAReference
Inhibition of cytokine secretion via TLR7/8 pathwayImiquimod-induced psoriasis mouse model and in vitro dendritic cellsInhibited maturation and activation of DCs, decreased secretion of IL-12 and IL-23, and inhibited activation of TLR7/8 and IRF signaling pathways nih.gov

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation

Adenosine monophosphate-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

Studies have revealed that AKBA can activate AMPK. nih.govnih.gov This activation is a key mechanism behind the protective effects of AKBA observed in a rat model of diabetic cardiomyopathy. nih.govnih.govresearchgate.net The activation of AMPK by AKBA was associated with improved cardiac structure and function, better glucose and fatty acid oxidation, and reduced oxidative stress. nih.govresearchgate.net Furthermore, the beneficial antioxidant and anti-inflammatory effects of AKBA in this model were shown to be dependent on AMPK activation. When an AMPK inhibitor (Compound C) was co-administered with AKBA, the protective effects of AKBA were abolished, confirming the central role of AMPK activation in its mechanism of action in this context. nih.govnih.gov

Research FindingCell/Model SystemEffect of AKBAReference
Protection against diabetic cardiomyopathy via AMPK activationStreptozotocin (B1681764) (STZ)-induced diabetic ratsIncreased AMPK activity, improved cardiac metabolism, and enhanced antioxidant and anti-inflammatory effects nih.govnih.govresearchgate.net

MicroRNA-155 (miRNA-155) Modulation Research

Research into the molecular mechanisms of this compound (specifically its acetylated form, AKBA) has identified its role in modulating microRNAs, particularly the inflammatory microRNA-155 (miRNA-155). In a study focused on lipopolysaccharide (LPS)-induced neuroinflammation in mice, AKBA administration was found to decrease the expression level of miRNA-155 in the brain. nih.gov This downregulation of miRNA-155 was associated with an increased expression of its target gene, the suppressor of cytokine signaling-1 (SOCS-1). nih.gov SOCS-1 is a critical negative regulator of cytokine signaling, and its upregulation by AKBA suggests a mechanism for the compound's anti-inflammatory effects. By reducing miRNA-155 levels, AKBA effectively lifts the translational repression of SOCS-1, thereby helping to restore normal cytokine levels and counteract the inflammatory cascade. nih.gov

Fundamental Cellular Processes in Research

Investigations into Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism through which this compound exerts its anti-cancer effects across various cancer cell lines. In glioblastoma cells (U251 and U87-MG), AKBA has been shown to induce mitochondrial-dependent apoptosis. nih.govresearchgate.netnih.govresearchgate.net This is characterized by a decrease in mitochondrial membrane potential and an increase in the activity of caspase 3/7, leading to the expression of cleaved-caspase 3 and cleaved Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.govresearchgate.net

In breast cancer cells, AKBA promotes a significant, dose-dependent induction of apoptosis. archivesofmedicalscience.comsemanticscholar.orgresearchgate.net The mechanism involves the abrogation of the EGFR-mediated PI3K/Akt signaling pathway. archivesofmedicalscience.comsemanticscholar.orgresearchgate.net This leads to the activation of executioner caspase-3 and subsequent PARP cleavage. semanticscholar.org Similarly, in non-small cell lung cancer (NSCLC) cells like the A549 line, AKBA's pro-apoptotic activity is linked to the inhibition of the PI3K/Akt pathway, resulting in an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-xl. dovepress.com Research in prostate cancer cells also demonstrates that AKBA induces apoptosis through caspase activation. nih.gov Furthermore, in MCF-7 breast cancer cells, AKBA was found to activate both caspase-8 and caspase-9 in a dose-dependent manner, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. greenmedinfo.com

Cell LineApoptotic Pathway/MediatorsKey Findings
Glioblastoma (U251, U87-MG) Mitochondrial-dependent pathwayDecreased mitochondrial membrane potential, increased caspase 3/7 activity, expression of cleaved-caspase 3 and cleaved-PARP. nih.govresearchgate.netnih.govresearchgate.net
Breast Cancer (MCF-7, BT-474) EGFR/PI3K/Akt signalingInhibition of EGFR/PI3K/Akt pathway, induction of caspase-3 and PARP cleavage. archivesofmedicalscience.comsemanticscholar.orgresearchgate.net
Non-Small Cell Lung Cancer (A549) PI3K/Akt signalingInhibition of PI3K/Akt pathway, upregulation of Bax, downregulation of Bcl-xl. dovepress.com
Prostate Cancer (PC-3) Caspase activationInduces apoptosis via activation of caspases. nih.gov
Colorectal Cancer (HCT116, SW620) NF-κB signalingIncreased apoptosis rate linked to inhibition of the NF-κB pathway. nih.gov

Cell Cycle Arrest Mechanisms Research

Investigations have revealed that this compound can halt the progression of the cell cycle at specific checkpoints in cancer cells, thereby inhibiting their proliferation. In human glioblastoma cell lines U251 and U87-MG, AKBA was found to arrest the cell cycle at the G2/M phase. nih.govresearchgate.netnih.govresearchgate.net The underlying mechanism involves the regulation of the p21/FOXM1/cyclin B1 pathway. nih.govresearchgate.netresearchgate.net AKBA treatment led to an increased expression of p21 and GADD45A, while suppressing the expression of key G2/M transition proteins including pRB, FOXM1, Aurora A, PLK1, CDC25C, p-CDK1, and cyclinB1. nih.govnih.gov

Similarly, in colorectal cancer cell lines HCT116 and SW620, AKBA treatment resulted in cell cycle arrest at the G2/M phase. nih.gov In contrast, studies on the MCF-7 breast cancer cell line showed that AKBA at a concentration of 200 μg/mL significantly arrested cells at the G1 phase. greenmedinfo.com In non-small cell lung cancer (NSCLC) cells, the combination of AKBA and cisplatin (B142131) was shown to upregulate the mRNA and protein expression of the cyclin-dependent kinase inhibitors p21 and p27, contributing to cell cycle arrest. nih.gov

Cell LineCell Cycle Phase of ArrestMolecular Mechanisms
Glioblastoma (U251, U87-MG) G2/MUpregulation of p21 and GADD45A; downregulation of FOXM1 and cyclin B1. nih.govresearchgate.netnih.govresearchgate.net
Colorectal Cancer (HCT116, SW620) G2/MInhibition of cell proliferation associated with G2/M arrest. nih.gov
Breast Cancer (MCF-7) G1Significant arrest at the G1 phase at 200 μg/mL concentration. greenmedinfo.com
Non-Small Cell Lung Cancer (A549) Not specifiedUpregulation of p21 and p27 in combination with cisplatin. nih.gov

Anti-Proliferative Effects on various Cell Lines

This compound has demonstrated significant anti-proliferative activity against a wide range of cancer cell lines in a time- and dose-dependent manner. In human glioblastoma, AKBA inhibited the growth of U251 and U87-MG cells with IC50 values decreasing over time. For U251 cells, the IC50 values were 27.62 μM, 22.11 μM, and 18.69 μM at 24, 48, and 72 hours, respectively. For U87-MG cells, the corresponding IC50 values were 31.61 μM, 23.96 μM, and 18.79 μM. nih.gov

The anti-proliferative effects of AKBA have also been documented in breast cancer, colorectal cancer, and non-small cell lung cancer cell lines. archivesofmedicalscience.comsemanticscholar.orgresearchgate.netdovepress.comnih.gov Furthermore, studies on synthetic derivatives of AKBA have shown potent antiproliferative activities against prostate (PC-3), and lung (NCI-H460, A549) cancer cell lines. One mitochondrial-targeting derivative, in particular, exhibited an IC50 of 1.32 μM in A549 cells, which was significantly more potent than the parent AKBA (IC50 = 26.99 μM). nih.govacs.org This highlights the potential for structural modification to enhance the compound's anti-cancer efficacy.

Cell LineCompoundIC50 ValuesIncubation Time (hours)
U251 (Glioblastoma) AKBA27.62 μM24
22.11 μM48
18.69 μM72
U87-MG (Glioblastoma) AKBA31.61 μM24
23.96 μM48
18.79 μM72
A549 (Lung Cancer) AKBA26.99 ± 0.82 μM48
AKBA Derivative (5e)1.32 ± 0.03 μM48
NCI-H460 (Lung Cancer) AKBA>30 μM48
PC-3 (Prostate Cancer) AKBA>30 μM48

Anti-Angiogenic Activity Research

Research has established this compound as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. AKBA has been shown to suppress tumor growth in human prostate tumor xenograft models, an effect that correlates well with the suppression of angiogenesis. nih.govnih.gov

The molecular mechanism for this anti-angiogenic activity involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.govnih.gov AKBA directly suppresses VEGF-induced phosphorylation of VEGFR2 kinase (KDR/Flk-1) with an IC50 of 1.68 μmol/L. nih.govnih.gov This inhibition blocks the activation of various downstream signaling kinases responsible for endothelial cell proliferation, migration, and survival, including the Src family kinase, focal adhesion kinase (FAK), extracellular signal-related kinase (ERK), AKT, and mTOR. nih.govnih.gov In vitro studies using human umbilical vascular endothelial cells (HUVECs) confirmed that AKBA inhibits VEGF-induced cell proliferation, chemotactic motility, and the formation of capillary-like structures in a dose-dependent manner. nih.govnih.gov Further research in a mouse model of oxygen-induced retinopathy demonstrated that AKBA administration inhibited the VEGF signaling pathway through the SHP-1/STAT3/VEGF axis. researchgate.net

Modulation of Cytokine and Reactive Oxygen Species (ROS) Production

This compound has been shown to modulate the production of key inflammatory mediators, including cytokines and reactive oxygen species (ROS). In the context of inflammation-associated colorectal cancer, AKBA significantly reduced the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in LPS-induced RAW264.7 macrophage cells. nih.gov This anti-inflammatory effect is linked to the inhibition of the NF-κB signaling pathway. nih.gov Similarly, in a mouse model of LPS-induced neuroinflammation, AKBA treatment helped to restore normal cytokine levels. nih.gov

The role of AKBA in modulating ROS is complex and appears to be context-dependent. In some cancer cells, such as the A549 lung cancer line, AKBA derivatives have been found to stimulate the production of ROS in a time- and concentration-dependent manner, which can contribute to apoptosis. acs.org A significant increase in ROS formation was also observed in MCF-7 breast cancer cells treated with AKBA. greenmedinfo.com Conversely, in studies related to acetaminophen-induced hepatotoxicity, AKBA-based hybrids were shown to normalize depleted superoxide (B77818) dismutase and reduced glutathione (B108866) levels while significantly reducing malondialdehyde (MDA), an indicator of oxidative stress. nih.gov This suggests that in certain pathological conditions, AKBA can exert antioxidant effects.

Molecular Mechanisms of Action and Pharmacological Targets Research

Molecular Mechanisms of Action

Research specifically detailing the effects of 3-keto-β-boswellic acid (KBA) on the suppression of extracellular matrix (ECM) degradation in chondrocytes is limited. However, extensive studies have been conducted on its acetylated derivative, 3-acetyl-11-keto-β-boswellic acid (AKBA), providing significant insights into the potential chondroprotective mechanisms of keto-boswellic acids. These studies indicate that AKBA plays a crucial role in preventing the breakdown of the essential components of cartilage, primarily by inhibiting the activity of matrix metalloproteinases (MMPs) and modulating key inflammatory signaling pathways.

In inflammatory joint conditions such as osteoarthritis, chondrocytes are stimulated to produce enzymes that degrade the ECM, leading to cartilage destruction. AKBA has been shown to counteract this process by downregulating the expression of several key MMPs. koreascience.kr Matrix metalloproteinases are a family of enzymes responsible for the degradation of ECM components like collagen and proteoglycans. bvsalud.org

The primary mechanism through which AKBA is believed to exert its inhibitory effects on ECM degradation is by targeting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses and its activation in chondrocytes leads to the increased production of pro-inflammatory cytokines and MMPs. researchgate.net AKBA has been found to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these catabolic enzymes. researchgate.net

Studies have demonstrated that AKBA can significantly downregulate the expression of inflammatory cytokines and MMPs in rat models of osteoarthritis. koreascience.kr Furthermore, in vitro studies have shown that AKBA directly inhibits the activity of specific MMPs. For instance, AKBA has been observed to dose-dependently inhibit the activities of human MMP-1 and MMP-2. bvsalud.org

The protective effects of AKBA on the ECM are also attributed to its ability to preserve the levels of essential matrix proteins. In studies on collagen-induced arthritis in rats, treatment with a Boswellia serrata extract containing AKBA was found to reduce the degradation of matrix proteins. frontiersin.org This is achieved through the inhibition of enzymes such as collagenase, elastase, and hyaluronidase. frontiersin.org

While the direct actions of KBA on chondrocytes and ECM degradation require further investigation, the extensive research on AKBA provides a strong indication of the potential mechanisms through which 11-keto-boswellic acids may protect cartilage integrity. The suppression of MMPs and the modulation of the NF-κB signaling pathway appear to be central to these chondroprotective effects.

Interactive Data Table: Inhibitory Effects of 3-acetyl-11-keto-β-boswellic acid (AKBA) on Matrix Metalloproteinases (MMPs)

MMP TargetFinding50% Inhibitory Concentration (IC50)
MMP-1 (Human) Dose-dependent inhibition of activity. bvsalud.org0.18 mmol/L bvsalud.org
MMP-2 (Human) Dose-dependent inhibition of activity. bvsalud.org0.27 mmol/L bvsalud.org
MMP-9 Inhibition of activity. bvsalud.org-

In Vitro Research on Kba and Its Derivatives

Anti-Inflammatory Effects in Cell Culture Models

Macrophage and Dendritic Cell Models

In vitro studies have demonstrated the potent anti-inflammatory properties of 11-keto-beta-boswellic acid (KBA) and its acetylated derivative, acetyl-11-keto-beta-boswellic acid (AKBA), in key immune cells such as macrophages and dendritic cells. These cells play a pivotal role in initiating and propagating inflammatory responses.

Research on macrophage cell lines, such as RAW 264.7, and human peripheral blood mononuclear cells has shown that boswellic acid extracts containing AKBA significantly inhibit the production of pro-inflammatory mediators when stimulated with lipopolysaccharides (LPS), a component of bacterial cell walls. frontiersin.org Specifically, treatment with a Boswellia serrata extract rich in AKBA led to a marked reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). frontiersin.org The molecular mechanism underlying these effects involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.org AKBA has been shown to inhibit the IκB kinase (IKK) activity, which is crucial for the activation of NF-κB. nih.govahajournals.org This inhibition leads to decreased phosphorylation of IκBα, preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. frontiersin.orgnih.govahajournals.org

In dendritic cells (DCs), which are critical for initiating T-cell mediated immunity, AKBA has been shown to modulate their maturation and function. In a study using murine bone marrow-derived dendritic cells (BMDCs), AKBA inhibited the maturation and differentiation of DCs, thereby reducing their capacity to promote T-cell differentiation. researchgate.netnih.gov Furthermore, AKBA was found to inhibit the secretion of IL-12 and IL-23 by activated DCs. researchgate.netnih.gov This effect is mediated through the downregulation of the Toll-like receptor 7/8 (TLR7/8) and interferon regulatory factor (IRF) signaling pathways. researchgate.netnih.gov

Table 1: Effects of KBA and its Derivatives on Macrophages and Dendritic Cells

Cell Type Compound/Extract Stimulant Key Findings Reference
RAW 264.7 Macrophages Boswellia serrata extract (30% AKBA) LPS Inhibition of TNF-α, IL-6, NO, and COX-2 secretion; Downregulation of TNF-α, IL-6, IL-1β, and iNOS mRNA; Reduced phosphorylated-NF-κB (p65) levels. frontiersin.org
Murine Macrophages AKBA LPS Inhibition of LPS-induced NF-κB activity via decreased phosphorylation of IκBα. ahajournals.org
Murine Bone Marrow-Derived Dendritic Cells (BMDCs) AKBA R848 (TLR7/8 agonist) Inhibition of DC maturation and differentiation; Decreased secretion of IL-12 and IL-23; Inhibition of TLR7/8 and IRF signaling pathways. researchgate.netnih.gov
Human Mononuclear Cells AKBA LPS Inhibition of IKK activity leading to decreased phosphorylation of IκBα and inhibition of p65/NF-κB activation. nih.gov

Chondrocyte Inflammation Studies

The anti-inflammatory effects of KBA and its derivatives have also been investigated in chondrocytes, the primary cells in cartilage, making them relevant to osteoarthritis research. In vitro models using human SW1353 chondrocytes and primary rat chondrocytes have demonstrated the protective effects of boswellic acids against inflammatory damage.

In interleukin-1β (IL-1β)-stimulated SW1353 human chondrocytes, an in vitro model for osteoarthritis, an ethanol (B145695) extract of Boswellia serrata gum resin enriched with KBA and AKBA was shown to exert anti-osteoarthritic activity. e-jkfn.org Similarly, studies on primary chondrocytes from osteoarthritis patients revealed that Boswellia serrata extract decreased the production of nitric oxide (NO) and IL-6, both of which are key inflammatory mediators in joint diseases. bmj.com

Furthermore, research has shown that AKBA can counteract the catabolic effects of inflammatory stimuli in chondrocytes. It has been observed to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix of cartilage. researchgate.netresearchgate.net For instance, in lipopolysaccharide (LPS)-induced rat chondrocytes, AKBA was found to reverse the activation of the NF-κB signaling pathway and the subsequent inflammation-related degradation of the extracellular matrix. researchgate.net However, one study noted a complex dose-dependent effect where low concentrations of AKBA in combination with IL-1α enhanced MMP-9 upregulation in HaCaT cells (a keratinocyte cell line, but relevant for understanding MMP regulation), while higher concentrations were inhibitory. nih.gov This enhancement at low doses appeared to be mediated through the activation of the JNK-mediated NF-κB pathway. nih.gov

Table 2: Effects of KBA and its Derivatives on Chondrocytes

Cell Type Compound/Extract Stimulant Key Findings Reference
Human SW1353 Chondrocytes Ethanol extract of Boswellia serrata (enriched with KBA and AKBA) IL-1β Anti-osteoarthritis activity. e-jkfn.org
Primary Osteoarthritis Chondrocytes Boswellia serrata extract - Decreased production of NO and IL-6. bmj.com
Rat Chondrocytes AKBA LPS Reversed LPS-induced activation of NF-κB and inflammation-related ECM degradation. researchgate.net
H2O2-treated Primary Chondrocytes Standardized ethanolic extract of Boswellia serrata H2O2 Suppressed cell death, MMP expression, and extracellular matrix degradation. sciepub.com

Anti-Cancer Mechanisms in Cellular Systems

Studies on various Human Tumor Cell Lines (e.g., Leukemia, Gastric, Colon, Prostate)

KBA and its derivatives, particularly AKBA, have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human tumor cell lines in vitro.

In human leukemia cell lines, such as HL-60, boswellic acids including AKBA have been shown to inhibit DNA, RNA, and protein synthesis in a dose-dependent manner. nih.gov Both KBA and AKBA are reported to inhibit topoisomerase I and IIa, enzymes critical for DNA replication and repair, thereby restricting cell growth and proliferation. nih.gov

For gastric cancer, studies on BGC823 and SGC7901 cell lines have shown that AKBA significantly inhibits cell proliferation in a dose- and time-dependent manner. wjgnet.comnih.gov It also inhibits cell migration. wjgnet.comnih.gov The mechanism is partly attributed to the downregulation of cyclooxygenase-2 (COX-2) expression through the PTEN/Akt signaling pathway. wjgnet.comnih.gov

In colon cancer cell lines, AKBA has been found to inhibit cell growth and proliferation in a dose-dependent manner. oup.com It also drastically inhibits the migration and invasion of colorectal cancer cells at concentrations lower than those required to induce cell death. oup.com The anti-proliferative effects are linked to the induction of apoptosis through caspase activation and the p21-dependent pathway. mdpi.com

Prostate cancer cells, including the androgen-independent PC-3 and LnCaP cell lines, have also been shown to be susceptible to AKBA. mdpi.comapexbt.com AKBA induces apoptosis in these cells, an effect driven by the death receptor 5-mediated pathway, and suppresses angiogenesis by inhibiting VEGFR2-mediated pathways. mdpi.com

Table 3: Anti-Proliferative and Cytotoxic Effects of KBA and its Derivatives on Human Tumor Cell Lines

Cancer Type Cell Line(s) Compound Key Findings Reference
Leukemia HL-60 AKBA, KBA Inhibition of DNA, RNA, and protein synthesis; Inhibition of topoisomerase I and IIa. nih.gov
Gastric Cancer BGC823, SGC7901 AKBA Inhibition of proliferation and migration; Downregulation of COX-2 via PTEN/Akt pathway. wjgnet.comnih.gov
Colon Cancer Various CRC cell lines AKBA Inhibition of cell growth, proliferation, migration, and invasion; Induction of apoptosis. oup.com
Prostate Cancer PC-3, LnCaP AKBA Induction of apoptosis via death receptor 5-mediated pathway; Suppression of VEGFR2-mediated angiogenesis. mdpi.comapexbt.com
Breast Cancer BC cells AKBA Inhibition of cell proliferation, motility, and invasion; Attenuation of MMP-2 and MMP-9 activity. archivesofmedicalscience.com
Pancreatic Cancer AsPC-1, PANC-28 AKBA Inhibition of cell growth; Downregulation of Ki-67, CD31, Cox-2, MMP-9, CXCR4, and VEGF. mdpi.com
Liver Cancer Hepatocellular carcinoma cells KBA, AKBA Inhibition of proliferation and induction of apoptosis through the caspase-8-dependent pathway. mdpi.com

Differentiation and Apoptosis Induction in Malignant Cells

A key mechanism of the anti-cancer activity of KBA and its derivatives is the induction of differentiation and apoptosis (programmed cell death) in malignant cells.

In human leukemia HL-60 cells, treatment with AKBA resulted in morphological changes characteristic of apoptosis. nih.gov Studies have shown that boswellic acids can induce apoptosis through the activation of caspases, a family of proteases essential for the execution of apoptosis. mdpi.com Specifically, in colon cancer cells, AKBA was found to induce apoptosis through caspase activation. mdpi.com In prostate cancer cells, the apoptotic effects of AKBA are driven by the activation of caspase-3 and caspase-8, as well as the cleavage of poly (ADP-ribose) polymerase (PARP). mdpi.com

Furthermore, AKBA has been shown to potentiate apoptosis induced by other agents like TNF and chemotherapeutic drugs. aai.orgnih.gov This potentiation is linked to the downregulation of NF-κB-regulated anti-apoptotic gene products. nih.gov In gastric cancer cells, AKBA induces apoptosis in a dose-dependent manner, as demonstrated by flow cytometry analysis, and is associated with increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. wjgnet.comnih.gov

In addition to apoptosis, some studies have indicated that boswellic acid derivatives can induce differentiation in cancer cells. For instance, an isomeric compound containing both α- and β-boswellic acid acetate (B1210297) was observed to induce differentiation in B16F10 melanoma cells and block the cell population in the G1 phase of the cell cycle. mdpi.com

Table 4: Pro-Apoptotic and Differentiation Effects of KBA and its Derivatives

Cell Line(s) Compound Key Findings Reference
HL-60 (Leukemia) AKBA Morphological changes indicative of apoptosis. nih.gov
Colon Cancer Cells AKBA Induction of apoptosis through caspase activation. mdpi.com
PC-3, LnCaP (Prostate Cancer) AKBA Apoptosis driven by death receptor 5-mediated pathway, caspase-3 and -8 activation, and PARP cleavage. mdpi.com
BGC823, SGC7901 (Gastric Cancer) AKBA Dose-dependent induction of apoptosis; Increased Bax and decreased Bcl-2 expression. wjgnet.comnih.gov
B16F10 (Melanoma) Isomeric boswellic acid acetate Induction of cell differentiation; Blockage of cell cycle in G1 phase. mdpi.com
K562 (Leukemia) AKBA Potentiation of TNF-induced apoptosis. aai.org

Antioxidant Studies in Cellular Contexts (e.g., Lens Epithelial Cells)

The antioxidant properties of KBA and its derivatives have been explored in cellular models, with a notable focus on human lens epithelial cells (HLECs), which are implicated in the formation of age-related cataracts. nih.govnih.gov

In studies using H2O2 to induce oxidative injury in HLECs, AKBA has demonstrated significant protective effects. nih.govnih.govfrontiersin.org Treatment with AKBA was found to increase the viability of HLECs under oxidative stress, decrease intracellular reactive oxygen species (ROS) levels, and alleviate the rate of apoptosis. nih.govnih.govfrontiersin.org The anti-apoptotic effect in this context is associated with a significant decrease in the expression of the pro-apoptotic proteins caspase-3 and Bax, and an increase in the anti-apoptotic protein Bcl-2. nih.govnih.gov

The mechanism behind these antioxidant effects involves the activation of the Keap1/Nrf2/HO-1 signaling pathway. nih.govfrontiersin.org AKBA treatment was shown to promote the expression and nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. nih.govfrontiersin.org This leads to an upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). frontiersin.org

Table 5: Antioxidant Effects of AKBA in Human Lens Epithelial Cells (HLECs)

Cell Type Stimulant Key Findings Reference
Human Lens Epithelial Cells (HLECs) H2O2 Increased cell viability under oxidative stress; Decreased intracellular ROS levels; Alleviated apoptosis rate; Decreased expression of caspase-3 and Bax; Increased expression of Bcl-2; Activated Keap1/Nrf2/HO-1 signaling pathway. nih.govnih.govfrontiersin.org

Immunomodulatory Effects on T-Cell Proliferation and Activation

In vitro studies have demonstrated that 3beta-11-Keto-beta-boswellic acid (KBA) and its derivatives possess significant immunomodulatory properties, particularly in their ability to influence the proliferation and activation of T-cells, which are crucial players in cell-mediated immunity.

Research on human peripheral blood mononuclear cells (PBMCs) has shown that KBA can significantly reduce T-cell proliferation. nih.gov At a concentration of 0.025 µM, KBA, along with β-boswellic acid (β-BA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), markedly decreased T-cell proliferation without inducing cytotoxicity. nih.gov The inhibitory effect of KBA on T-cell proliferation was also observed at a higher concentration of 0.05 µM, again without cytotoxic effects. nih.govresearchgate.net

Derivatives of boswellic acids have also been extensively studied. AKBA, a key derivative, has been shown to modulate the immune system. researchgate.net It can inhibit signaling pathways that control the expression of pro-inflammatory cytokines, which are often produced by activated T-cells. tandfonline.com Studies investigating 1H-1,2,3-triazole derivatives of AKBA found that several of these synthetic compounds, as well as the parent AKBA, significantly inhibited T-cell expansion and reduced the expression of the activation marker CD25 on both CD4+ and CD8+ T-cells at a concentration of 25 µM, without being toxic to the cells. mdpi.comnih.gov

Furthermore, specific boswellic acids have been found to influence T-regulatory cells (Tregs), a specialized subpopulation of T-cells that modulate the immune system to maintain tolerance and prevent autoimmune diseases. Both KBA and AKBA have been shown to increase the expression of FoxP3 in CD4+ T-regulatory cells in vitro. xjtlu.edu.cn An increase in the levels of CD4+FoxP3+Helios- Tregs was noted after treatment with KBA and AKBA. xjtlu.edu.cn This suggests a potential mechanism for their immunomodulatory action by promoting the generation of regulatory T-cells. xjtlu.edu.cn

Summary of In Vitro Effects on T-Cell Proliferation and Activation
CompoundCell TypeConcentrationObserved EffectCitation
KBAHuman PBMCs0.025 µMSignificantly reduced T-cell proliferation without cytotoxicity. nih.gov
KBAHuman PBMCs0.05 µMSignificantly reduced T-cell proliferation without cytotoxicity. nih.govresearchgate.net
AKBAHuman PBMCs0.025 µMSignificantly reduced T-cell proliferation and CD25 expression on CD4+ and CD8+ T-cells without cytotoxicity. nih.gov
AKBA Derivatives (6a, 6b, 6d)Human PBMCs25 µMSignificantly inhibited T-cell expansion and reduced CD25 expression on CD4+ and CD8+ T-cells without significant cytotoxicity. mdpi.comnih.gov
KBA and AKBAHuman CD4+ T-cellsNot SpecifiedIncreased expression of FoxP3 in CD4+ T-regulatory cells. xjtlu.edu.cn

Osteoclastic Differentiation and Function Inhibition in Cell Models

The compound this compound and its derivatives, particularly AKBA, have been investigated for their effects on osteoclasts, the cells responsible for bone resorption. nih.gov In vitro findings indicate a significant inhibitory role of these compounds in osteoclast differentiation and function, a process critical in the pathogenesis of various bone diseases.

A key mechanism for osteoclast formation (osteoclastogenesis) involves the receptor activator of nuclear factor-kappa B ligand (RANKL). mdpi.com Research has shown that AKBA can inhibit RANKL-induced osteoclastogenesis. researchgate.netoup.com This inhibitory effect is mediated through the suppression of NF-κB activation, a crucial signaling pathway for the differentiation and survival of osteoclasts. researchgate.netoup.com AKBA was found to suppress the activation of IκBα kinase (IKK) and subsequent steps in the NF-κB pathway, but not the DNA binding of NF-κB directly. oup.com By inhibiting NF-κB, AKBA down-regulates the expression of genes that are essential for osteoclast function. researchgate.netoup.com

In cell models using murine bone marrow macrophages, AKBA has been shown to abolish osteoclastogenesis. nih.gov Furthermore, in co-culture models with MC3T3-E1 osteoblast cells and titanium particles (which can induce bone loss), AKBA treatment not only reversed the inhibition of osteoblast formation but also promoted their differentiation and mineralization. nih.gov This suggests a dual role in inhibiting bone resorption while promoting bone formation.

Another boswellic acid, β-boswellic acid (βBA), has also been shown to significantly inhibit the RANKL-induced formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts and suppress bone resorption in cell models without causing cytotoxicity. nih.gov The mechanism involves the attenuation of the NF-κB and Btk-PLCγ2 signaling pathways. nih.gov The inhibition of these pathways leads to a decreased expression of key transcription factors for osteoclastogenesis, such as c-Fos and NFATc1, and a reduction in marker genes like MMP9 and Cathepsin K (CtsK). nih.gov

Summary of In Vitro Effects on Osteoclast Differentiation and Function
CompoundCell ModelKey Target/PathwayObserved EffectCitation
AKBAMultiple myeloma cells, Human myeloid cellsRANKL/NF-κBInhibited RANKL-induced osteoclastogenesis by suppressing NF-κB activation. researchgate.netoup.com
AKBAMurine calvaria, MC3T3-E1 cellsGSK-3β/β-cateninAttenuated titanium particle-induced osteogenic inhibition and abolished osteoclastogenesis. nih.gov
AKBANot SpecifiedTNF-α/RANKL/NF-κBInhibits TNF-α expression, leading to a decline in RANKL and reduced osteoclast activity. mdpi.com
βBABone marrow macrophages (BMMs)RANKL/NF-κB and Btk-PLCγ2Inhibited osteoclast differentiation and bone resorption by attenuating signaling pathways. nih.gov
βBABMMsc-Fos, NFATc1Inhibited the expression of key transcription factors for osteoclastogenesis. nih.gov

Preclinical in Vivo Research Models Animal Studies

Anti-Inflammatory and Anti-Arthritic Efficacy in Rodent Models

The anti-inflammatory and anti-arthritic properties of KBA have been investigated using established rodent models that mimic aspects of human inflammatory diseases.

The carrageenan-induced paw edema model in rats is a classic test for evaluating acute anti-inflammatory agents. Research has demonstrated the efficacy of KBA in this model. In one study, orally administered KBA showed a time-dependent reduction in paw edema. mdpi.com The effect was significantly enhanced when KBA was formulated into poly-dl-lactide-co-glycolide-based nanoparticles (KBA-NPs), which improved its oral bioavailability. mdpi.com The nanoparticle formulation showed a nearly 1.7-fold increase in anti-inflammatory activity compared to unformulated KBA at the 5-hour mark. mdpi.com

Table 1: Anti-Inflammatory Effect of KBA in Carrageenan-Induced Rat Paw Edema mdpi.com

TreatmentInhibition of Edema at 3 hr (%)Inhibition of Edema at 5 hr (%)
KBA (Unformulated)29.5%34.9%
KBA-NPs (Nanoparticle Formulation)52.1%60.8%

These findings highlight that KBA possesses significant anti-inflammatory properties, which can be substantially augmented through advanced formulation strategies. mdpi.com

The efficacy of boswellic acids in osteoarthritis-like conditions has been evaluated in animal models, such as collagen-induced arthritis (CIA) in rats, which shares pathological features with rheumatoid arthritis. A standardized extract of Boswellia serrata containing 3-acetyl-11-keto-β-boswellic acid (AKBA) as a major component, alongside other boswellic acids including KBA (at 1.5%), was tested in a rat CIA model. plos.org Treatment with the extract significantly reduced the arthritic index, paw volume, and joint inflammation. plos.org It also suppressed the levels of inflammatory markers like C-reactive protein and prostaglandin (B15479496) E2, and preserved cartilage integrity by enhancing hyaluronan levels in synovial fluid. plos.org

In other research focusing on the acetylated derivative, AKBA, studies on the Hulth-Telhag rat model of osteoarthritis demonstrated protective effects on cartilage and inhibition of inflammation. phypha.ir While these studies primarily focus on extracts or the acetylated form, they provide indirect evidence for the potential role of the underlying boswellic acid structures, including KBA, in managing arthritic conditions.

Anti-Tumor Investigations in Xenograft Models

Preclinical research into the anti-tumor effects of boswellic acid derivatives has primarily utilized xenograft models, where human cancer cells are implanted into immunodeficient mice. These investigations have almost exclusively focused on the acetylated form, 3-acetyl-11-keto-β-boswellic acid (AKBA), rather than KBA.

In the context of glioblastoma (GBM), the most aggressive primary brain tumor, studies have evaluated AKBA's efficacy in mouse xenograft models. Oral administration of AKBA was found to significantly suppress the tumorigenicity of human glioblastoma U87-MG cells implanted in mice. nih.govresearchgate.net Further research using an orthotopic (in the brain) U87-MG glioma model confirmed that AKBA treatment could significantly inhibit tumor growth. researchgate.net Investigations also explored combining AKBA with radiation therapy, a standard treatment for GBM. In an ectopic (subcutaneous) GBM model, the combined treatment was assessed for its effect on tumor growth, showing the potential of AKBA as a radiosensitizing agent. plos.org

The anti-tumor activity of AKBA has been demonstrated in xenograft models of prostate and colon cancer. In a human prostate tumor xenograft mouse model using PC-3 cells, treatment with AKBA significantly suppressed tumor volume by inhibiting tumor angiogenesis. nih.govnih.gov

For colorectal cancer, AKBA has been studied in both orthotopic and xenograft models. In an orthotopic mouse model, where human colorectal cancer cells were implanted in the corresponding organ, AKBA was found to inhibit tumor growth and metastasis. nih.govnih.gov In a subcutaneous xenograft model using HT-29 human colon adenocarcinoma cells, oral administration of AKBA effectively delayed tumor growth. researchgate.net Furthermore, in a colitis-associated colorectal cancer model in mice induced by azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS), AKBA treatment reduced tumor multiplicity and size. techscience.com

Table 2: Summary of Anti-Tumor Investigations of AKBA (Acetyl-KBA) in Rodent Xenograft Models

Cancer TypeModelKey FindingReference
GlioblastomaU87-MG Xenograft (Oral)Significantly suppressed tumorigenicity. nih.govresearchgate.net
GlioblastomaOrthotopic U87-MG GliomaSignificantly inhibited tumor growth. researchgate.net
Prostate CancerPC-3 XenograftSuppressed tumor growth and angiogenesis. nih.govnih.gov
Colorectal CancerOrthotopic ModelInhibited tumor growth and metastasis. nih.govnih.gov
Colorectal CancerAOM/DSS-Induced ModelReduced tumor multiplicity and size. techscience.com

Neuroprotective and Anti-Neuroinflammatory Research

The potential of KBA and its derivatives to protect against neuronal damage and inflammation has been explored in several animal models. A study on KBA focused on its effects in a rat model of cerebral ischemia-reperfusion injury, induced by middle cerebral artery occlusion (MCAO). Post-treatment with KBA significantly reduced infarct volumes, decreased the number of apoptotic cells, and improved neurological scores. nih.gov The mechanism was linked to the activation of the Nrf2/HO-1 antioxidant pathway, as KBA administration decreased levels of the oxidative stress marker malondialdehyde (MDA) and restored superoxide (B77818) dismutase (SOD) activity. nih.gov

While direct research on KBA in other neuroinflammatory models is limited, extensive work has been done on its acetylated derivative, AKBA. In a mouse model of multiple sclerosis (Experimental Autoimmune Encephalomyelitis or EAE), AKBA treatment alleviated clinical severity, and suppressed inflammation, demyelination, and leukocyte infiltration. nih.gov AKBA has also shown protective effects in models of spinal cord injury by reducing neuronal pyroptosis mdpi.com and in models of lipopolysaccharide-induced neuroinflammation. researchgate.netnih.gov

Metabolic Disorder Interventions

The therapeutic potential of KBA and AKBA has also been evaluated in animal models of metabolic disorders, particularly diabetes and its complications.

Diabetic cardiomyopathy is a serious complication of diabetes characterized by structural and functional abnormalities in the heart muscle. researchgate.net The protective effects of AKBA have been examined in a streptozotocin (B1681764) (STZ)-induced rat model of diabetic cardiomyopathy. uns.ac.idfrontiersin.org Chronic treatment with AKBA was found to improve both the structure and the systolic and diastolic functions of the left ventricles in these diabetic rats. uns.ac.idfrontiersin.org

The cardioprotective effects of AKBA are linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. uns.ac.idfrontiersin.orgresearchgate.net AKBA treatment stimulated the activities of phosphofructokinase (PFK) and pyruvate (B1213749) dehydrogenase (PDH), indicating an improvement in glucose oxidation. uns.ac.idfrontiersin.org It also modulated fatty acid metabolism, as evidenced by changes in the levels of acetyl-CoA carboxylase (ACC), malonyl-CoA, and carnitine palmitoyltransferase I (CPT1). uns.ac.idfrontiersin.org Furthermore, AKBA exhibited potent antihyperglycemic and hypolipidemic effects, reducing serum and tissue levels of glucose, triglycerides, and cholesterol. uns.ac.id The beneficial effects of AKBA on cardiac function were abolished by the co-administration of an AMPK inhibitor, confirming the central role of this pathway. frontiersin.org

Table 4: Effects of AKBA in a Rat Model of Diabetic Cardiomyopathy

Parameter Observation in Diabetic Rats Effect of AKBA Treatment
Cardiac Function Impaired systolic and diastolic function Improved
Cardiac Structure Structural abnormalities Improved
Key Signaling Pathway - Activated AMPK
Glucose Metabolism Reduced PFK and PDH activity Stimulated activity
Lipid Metabolism Altered lipid profiles Reduced triglycerides and cholesterol

| Blood Glucose | Hyperglycemia | Reduced |

Streptozotocin (STZ) is a chemical commonly used to induce diabetes in animal models by destroying the insulin-producing beta cells of the pancreas. In a multiple low-dose STZ (MLD-STZ) model in mice, which mimics type 1 diabetes, both KBA and AKBA were shown to prevent the development of hyperglycemia and insulitis (inflammation of the pancreatic islets). nih.gov This protective effect was associated with the suppression of a pro-inflammatory cytokine burst. nih.gov

In another study using STZ-induced diabetic rats, both β-boswellic acid and KBA demonstrated significant antihyperglycemic activity over a 21-day treatment period. nih.gov The compounds effectively lowered blood glucose levels without causing hypoglycemia. nih.gov This research also highlighted the antioxidant effects of these compounds, as indicated by changes in superoxide dismutase (SOD) and malondialdehyde (MDA) levels. nih.gov Furthermore, KBA has been investigated for its potential to mitigate diabetic complications, such as nephropathy, in STZ-induced diabetic mice, where it was shown to attenuate renal damage.

Table 5: Effects of KBA/AKBA in Streptozotocin-Induced Diabetes Models

Model Key Findings with KBA/AKBA Treatment
MLD-STZ in Mice Prevented hyperglycemia and insulitis; suppressed pro-inflammatory cytokines. nih.gov
STZ-induced in Rats Significant antihyperglycemic effect; antioxidant activity. nih.gov

| STZ-induced in Mice | Attenuated renal damage. |

Bone Metabolism Studies

The impact of AKBA on bone health has been investigated in animal models of osteoporosis and particle-induced osteolysis, demonstrating a potential role in preventing bone loss and promoting bone formation.

In an ovariectomy-induced osteoporosis model in female Sprague Dawley rats, a condition that mimics postmenopausal osteoporosis, oral administration of AKBA for 42 days showed significant antiosteoporotic activity. nih.gov AKBA treatment ameliorated the changes in various physical and biochemical parameters associated with osteoporosis. nih.gov It improved the weight, length, and thickness of the femur and lumbar vertebra, and increased their calcium content and bone mineral density (BMD). nih.gov The mechanism is believed to involve the suppression of the NF-κB-induced TNF-α signaling pathway, which leads to a reduction in osteoclast activity and bone resorption. nih.gov Histopathological examination confirmed that AKBA helped restore a normal bone histological structure. nih.gov

Another study utilized a murine calvaria model of titanium particle-induced osteolysis, which is relevant to aseptic loosening of joint prostheses. nih.gov In this model, AKBA treatment significantly attenuated bone loss and enhanced bone formation. nih.gov It increased bone mineral density, bone volume, and bone thickness while reducing the number of osteoclasts on the bone surface. nih.gov The underlying mechanism for this enhanced osteogenesis was found to be the activation of the GSK-3β/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation. nih.gov

Table 6: Effects of AKBA on Bone Metabolism in Animal Models

Model Key Findings with AKBA Treatment Proposed Mechanism
Ovariectomy-Induced Osteoporosis in Rats Increased bone mineral density, bone mass, and calcium content; restored normal bone histology. nih.gov Suppression of NF-κB-induced TNF-α signaling. nih.gov

| Titanium Particle-Induced Osteolysis in Mice | Attenuated bone loss; enhanced bone formation and bone mineral density; reduced osteoclast number. nih.gov | Activation of the GSK-3β/β-catenin signaling pathway. nih.gov |

Titanium Particle-Induced Osteogenic Inhibition Models

Research in animal models has explored the effects of acetyl-11-keto-β-boswellic acid (AKBA) on bone loss induced by titanium particles, a common issue in prosthetic implants leading to peri-prosthetic osteolysis (PPO). nih.govnih.govresearchgate.net In a murine calvaria model, the introduction of titanium particles resulted in significant bone loss. researchgate.netthno.org However, treatment with AKBA was shown to attenuate this effect, preserving bone mass. researchgate.net

Studies have demonstrated that AKBA treatment significantly inhibits the osteogenic inhibition caused by titanium particles, promoting bone formation both in vivo and in vitro. nih.govnih.govresearchgate.net The underlying mechanism appears to involve the activation of the GSK-3β/β-catenin signaling pathway. nih.govnih.govresearchgate.net AKBA treatment was observed to enhance the phosphorylation of GSK-3β, which in turn leads to a decrease in the degradation of β-catenin. nih.govnih.gov This allows for the translocation of β-catenin from the cytoplasm to the nucleus, where it can modulate the expression of genes involved in osteogenesis. nih.govnih.gov Specifically, the expression of β-catenin and Axin-2, which are typically inhibited by titanium particles, were found to be markedly increased in cells treated with AKBA. nih.gov

Further investigation into this pathway revealed that the protective effects of AKBA on β-catenin activity could be counteracted by ICG-001, an inhibitor of the β-catenin/CBP interaction. nih.gov This confirmed that the activation of the GSK-3β/β-catenin signaling pathway is crucial for AKBA's ability to mitigate titanium-induced osteogenic inhibition. nih.gov These findings position AKBA as a potential therapeutic agent for the prevention and treatment of PPO. nih.govnih.gov

ModelKey FindingsSignaling Pathway
Murine Calvaria OsteolysisAttenuated titanium particle-induced bone loss and increased bone mass. researchgate.netGSK-3β/β-catenin nih.govnih.govresearchgate.net
MC3T3-E1 Osteoblast CellsInhibited titanium particle-induced osteogenic inhibition and enhanced osteogenesis. nih.govnih.govGSK-3β/β-catenin nih.govnih.govresearchgate.net

Dermatological Research Models (e.g., Psoriasis-like Mouse Model)

The potential of 3-beta-11-Keto-beta-boswellic acid derivatives in dermatology has been investigated using psoriasis-like mouse models. One study focused on 3-O-cyclohexanecarbonyl-11-keto-β-boswellic acid (CKBA), a synthetic derivative of acetyl-11-keto-β-boswellic acid (AKBA). nih.gov In an imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model, topical application of CKBA ointment resulted in a dose-dependent suppression of skin inflammation. nih.gov This effect is attributed to CKBA's ability to potently inhibit the differentiation of Th17 cells, a key player in the pathogenesis of psoriasis. nih.gov The study identified acetyl-CoA carboxylase 1 (ACC1) as a direct target of CKBA. nih.gov

Another study investigated the effects of AKBA in an IMQ-induced psoriasis-like mouse model. nih.gov Oral administration of AKBA was found to improve psoriasis-like skin lesions, reduce the Psoriasis Area and Severity Index (PASI) score, and decrease the thickness of the epidermis. nih.gov Histological analysis revealed reduced infiltration of CD3+ and CD11c+ cells in the skin lesions of AKBA-treated mice. nih.gov The mechanism of action in this case was linked to the inhibition of the maturation and activation of dendritic cells (DCs) via the Toll-like receptor (TLR) 7/8 and IRF signaling pathways. nih.gov AKBA was shown to decrease the secretion of inflammatory cytokines such as IL-12 and IL-23. nih.gov

CompoundModelKey FindingsMechanism of Action
3-O-cyclohexanecarbonyl-11-keto-β-boswellic acid (CKBA)Imiquimod-induced psoriasis-like mouse modelDose-dependent suppression of skin inflammation. nih.govInhibition of Th17 cell differentiation via targeting ACC1. nih.gov
Acetyl-11-keto-β-boswellic acid (AKBA)Imiquimod-induced psoriasis-like mouse modelImproved skin lesions, reduced PASI score and epidermal thickness. nih.govInhibition of dendritic cell maturation and activation via TLR7/8 and IRF signaling pathways. nih.gov

Ocular Health Research (e.g., Cataract Progression Models)

The therapeutic potential of acetyl-11-keto-β-boswellic acid (AKBA) in ocular health has been explored in the context of age-related cataracts. researchgate.netnih.govnih.gov Research has utilized an in vivo cataract model in rats, induced by sodium selenite (B80905) (Na2SeO3), to investigate the effects of AKBA on cataract progression. researchgate.netnih.govnih.gov

Studies have shown that AKBA can attenuate cataract formation in this animal model. researchgate.net The protective effect of AKBA is attributed to its antioxidative and anti-apoptotic properties. researchgate.netnih.govnih.gov The underlying mechanism involves the activation of the Keap1/Nrf2/HO-1 signaling pathway. researchgate.net AKBA treatment was found to promote the expression and nuclear translocation of Nrf2. researchgate.net This, in turn, upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to protect lens epithelial cells from oxidative stress-induced damage. researchgate.net

In these models, AKBA was observed to decrease the levels of reactive oxygen species (ROS) and reduce the rate of apoptosis in human lens epithelial cells (HLECs) that were subjected to oxidative stress. researchgate.netnih.govnih.gov Specifically, AKBA treatment led to a decrease in the expression of pro-apoptotic proteins like caspase-3 and Bax, while increasing the levels of the anti-apoptotic protein Bcl-2. researchgate.net These findings suggest that AKBA may be a promising agent for the treatment of age-related cataract progression. researchgate.net

ModelKey FindingsSignaling Pathway
Sodium Selenite-Induced Cataract in RatsAttenuated cataract formation. researchgate.netKeap1/Nrf2/HO-1 researchgate.net
H2O2-Induced Oxidative Injury in HLECs (in vitro)Increased cell viability, decreased ROS levels, and alleviated apoptosis. researchgate.netnih.govnih.govKeap1/Nrf2/HO-1 researchgate.net

Enhanced Bioavailability Studies in Animal Models

The bioavailability of 3-beta-11-keto-beta-boswellic acid and its derivatives has been a subject of investigation in animal models to improve their therapeutic efficacy. One study highlighted that the bioavailability of CKBA ointment was relatively low, at less than 10% in rats and less than 1% in minipigs, although it was sufficient to mediate a dose-dependent suppression of psoriasis-like skin inflammation in a mouse model. nih.gov

To address the issue of low bioavailability, various formulation strategies have been explored. For instance, the development of 3-Acetyl-11-keto-β-boswellic acid (AKBA) loaded poly-lactic-co-glycolic acid (PLGA) nanoparticles has been shown to enhance its oral bioavailability. researchgate.net Another approach involves the use of a lecithin (B1663433) delivery form for boswellic acids, which has been reported to enhance their absorption. mdpi.com

Furthermore, the co-administration of boswellic acid with other natural compounds has been studied. It has been established that the oral administration of boswellic acid with Piper longum enhances its bioavailability and efficacy against inflammatory diseases. ijpsr.com Additionally, a patent describes compositions comprising a non-acidic Boswellia oil fraction as a bio-enhancer for improving the bioavailability of biological agents, including AKBA. google.com In a study with healthy male volunteers, the administration of a frankincense extract after a standardized meal led to increased bioavailability of 11-keto-β-boswellic acid. nih.gov

Compound/FormulationAnimal ModelKey Findings
CKBA ointmentRats, MinipigsLow bioavailability (<10% in rats, <1% in minipigs). nih.gov
AKBA-loaded PLGA nanoparticlesRatsEnhanced oral bioavailability and in-vivo anti-inflammatory activity. researchgate.net
Boswellic acid with Piper longumNot specifiedEnhanced bioavailability and efficacy against inflammatory diseases. ijpsr.com
Boswellia extract with non-acidic oil fractionNot specifiedPotential for enhanced bioavailability of AKBA. google.com

Structure Activity Relationship Sar Studies of Kba and Its Analogs

Comparative Potency Analyses among Boswellic Acids

The gum resin of Boswellia species contains a mixture of pentacyclic triterpenic acids, with their biological activities varying significantly based on their specific structures. researchgate.net Among the various natural analogs, 11-keto-β-boswellic acid (KBA) and its acetylated counterpart, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), have been identified as the most potent inhibitors of pro-inflammatory pathways. nih.govbenthamdirect.comresearchgate.netnih.gov

Key structural features that determine the potency of boswellic acids include the presence of a keto group at the C-11 position and an acetyl group at the C-3 position. nih.gov Studies have consistently shown that KBA and AKBA are more effective than other boswellic acids, such as β-boswellic acid (β-BA) which lacks the C-11 keto group, in inhibiting enzymes that cause inflammation and in reducing the production of inflammatory cytokines. nih.govnih.gov For instance, AKBA is recognized as the most active component of Boswellia extract and a powerful inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. medsci.org

However, the relative potency can be context-dependent. In one study focusing on human platelet aggregation, AKBA was found to be a potent suppressor of Ca2+ mobilization and aggregation, whereas KBA was reported to be essentially inactive. researchgate.net Conversely, another report suggested that in some cases, derivatives of β-BA (lacking the C-11 keto group) demonstrated better activities than KBA derivatives. caldic.com This highlights the complexity of SAR and how the efficacy of each analog can depend on the specific biological target. The concentration of these key active compounds also varies significantly between different Boswellia species. researchgate.nettandfonline.com

The antiproliferative activity of these compounds appears to be directly related to their functional groups, with the loss of these groups leading to a decrease in anticancer potential. nih.gov

Impact of Functional Group Modifications on Biological Activities

To improve the therapeutic properties of KBA, researchers have focused on modifying its core structure at key positions, primarily the C-3 hydroxyl group, the C-11 keto group, and the C-24 carboxylic acid group.

The C-3 position is a critical determinant of activity. The free hydroxyl group at C-3 in KBA is considered important for inhibiting lipopolysaccharide (LPS)-induced effects. However, for cytotoxicity against certain tumor cell lines, this free hydroxyl group can reduce activity compared to its acetylated form (AKBA). Further modifications, such as replacing the acetoxy group with a beta-amino group or adding a nitrogen-containing substituent in the A-ring, have been shown to enhance the anticancer effects of both KBA and AKBA. researchgate.net

The C-24 carboxylic acid group is another frequent target for modification. The creation of C-24 amide and amino analogues has been a particularly successful strategy, leading to derivatives with enhanced anticancer effects compared to the parent compounds. caldic.comtandfonline.comresearchgate.netnih.gov For example, attaching various groups to the C-24 carboxyl group of AKBA has been shown to increase the anti-tumor activity of the resulting derivatives. researchgate.net

Modifications of the enone functional group in ring C, specifically the C-11 keto group, have also been explored. gavinpublishers.com One approach involves converting the 11-keto group into a chlorodiene moiety using reagents like phosphorus pentachloride (PCl5). gavinpublishers.com This modification, combined with changes at the C-24 acid function, has produced analogs with significantly improved cytotoxic activity against breast cancer cells compared to the parent compound. gavinpublishers.com

Table 1: Impact of Functional Group Modifications on Cytotoxicity (IC₅₀ in µM)
CompoundModificationMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A2780 (Ovarian Cancer)
AKBA (Parent Compound)-49.52 gavinpublishers.com55.26 gavinpublishers.com-
Chloro Analog (Compound 4)11-keto to chlorodiene60.89 gavinpublishers.com35.72 gavinpublishers.com-
Ethylenediamine Amide Analog (Compound 5)Chlorodiene + C-24 Amide13.05 gavinpublishers.com20.89 gavinpublishers.com-
Hydrazyl Analog (Compound 34)C-24 Hydrazide5.2 tandfonline.com-3.8 tandfonline.com
Aminopropyl)carbamic Analog (Compound 35)C-24 Amide derivative1.9 tandfonline.com-1.7 tandfonline.com

Rational Design and Synthesis of More Potent Derivatives

Building on SAR insights, recent efforts have focused on the rational design and synthesis of novel KBA and AKBA derivatives with superior potency and target specificity. This approach involves creating hybrids and conjugates to enhance biological efficacy. tandfonline.comnih.gov

One successful strategy has been the application of "click" chemistry to synthesize 1H-1,2,3-triazole hybrids of KBA and AKBA. researchgate.net Compounds containing a triazole moiety are known to bind to various enzymes and receptors through non-covalent interactions. researchgate.net This line of research has yielded new derivatives with potential applications against diseases like glioblastoma. researchgate.netresearchgate.net

Another area of rational design involves creating derivatives that target specific cellular pathways. For example, AKBA derivatives have been synthesized to act as inhibitors of the Pin1 enzyme, which is implicated in cancer. tandfonline.com A derivative incorporating a piperidine (B6355638) group showed potent inhibition (IC₅₀ = 1.01 μM). tandfonline.com Similarly, a series of AKBA derivatives with oxime-ester or amide side chains were synthesized and evaluated for their anti-glioblastoma activities. Docking studies revealed that an amide moiety at the C-24 position was crucial for improving activity, leading to the identification of a lead molecule for developing inhibitors of the FOXM1 protein. researchgate.net

The synthesis of homodimers and heterodimers of AKBA and KBA represents another innovative approach. researchgate.net Furthermore, conjugating boswellic acids with other anticancer drugs is being explored to create synergistic effects and improve issues like solubility and bioavailability, which are significant challenges in their development. tandfonline.comnih.gov These advanced synthetic strategies hold considerable promise for transforming KBA and its analogs into a new class of therapeutic agents. researchgate.net

Pharmacokinetics and Biotransformation Research

Metabolic Pathways of KBA and AKBA in In Vitro Systems

The metabolism of 11-keto-β-boswellic acid (KBA) and its acetylated form, 3-acetyl-11-keto-β-boswellic acid (AKBA), has been systematically investigated in various in vitro human preparations to understand their biotransformation. nih.gov Studies using human primary hepatocytes have shown that deacetylation and hydroxylation are the two main metabolic pathways. nih.gov In these systems, after incubation, only a small fraction of the parent AKBA (2.50%) remained, with the majority being converted into KBA (46.7%) and hydroxylated KBA (50.8%). nih.gov

Deacetylation and Hydroxylation Processes

Deacetylation is a critical initial step in the metabolism of AKBA in certain human in vitro systems. One study confirmed that the deacetylation of AKBA to form KBA is a major metabolic pathway in human primary hepatocytes. nih.gov

Following the formation of KBA (either directly administered or from AKBA deacetylation), it undergoes extensive phase I metabolism, with hydroxylation being the principal route. nih.govnih.govresearchgate.net Researchers have successfully biosynthesized and identified four major mono-hydroxylated metabolites of KBA. nih.gov These hydroxylation reactions occur at specific positions on the boswellic acid skeleton. nih.gov

Table 1: Identified Hydroxylated Metabolites of KBA in Human In Vitro Systems

Metabolite Name Position of Hydroxylation
20-hydroxy-KBA C-20
21-hydroxy-KBA C-21
16-hydroxy-KBA C-16
30-hydroxy-KBA C-30

Data sourced from a study on the metabolic profile of KBA in human preparations in vitro. nih.gov

Enzyme Identification (e.g., Carboxylesterase 2, Cytochromes P450)

Specific enzymes responsible for the metabolism of KBA and AKBA have been identified. Human carboxylesterase-2 (CES2), a key phase I metabolic enzyme involved in hydrolytic biotransformation, has been shown to selectively catalyze the deacetylation of AKBA into KBA. nih.govcore.ac.uknih.gov

The subsequent hydroxylation of KBA is primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.gov While CYP3A4, CYP3A5, and CYP3A7 were all found to catalyze the metabolism of KBA, CYP3A4 plays the predominant role in the hydroxylation reactions in humans. nih.govresearchgate.net The involvement of CYP enzymes, particularly CYP3A4, is a critical factor in the metabolism of boswellic acids and has implications for potential herb-drug interactions. frontiersin.orgnih.gov

Table 2: Enzymes Involved in KBA and AKBA In Vitro Metabolism

Compound Metabolic Process Primary Enzyme(s) Identified
AKBA Deacetylation Carboxylesterase 2 (CES2)
KBA Hydroxylation Cytochrome P450 3A4 (CYP3A4)
KBA Hydroxylation Cytochrome P450 3A5 (CYP3A5)
KBA Hydroxylation Cytochrome P450 3A7 (CYP3A7)

Data sourced from in vitro studies in human preparations. nih.gov

Species-Specific Metabolic Differences

Significant species-specific differences have been observed in the metabolism of KBA and AKBA. The deacetylation of AKBA to KBA appears to be a uniquely human phenomenon in the species tested, as it was only observed in human liver microsomes and primary human hepatocytes. nih.gov

Furthermore, the regioselective hydroxylation of KBA also exhibits considerable variation across different species. nih.gov While KBA undergoes extensive phase I metabolism in both rat and human liver microsomes, the specific sites of hydroxylation differ. nih.govresearchgate.net

Table 3: Comparison of KBA and AKBA Metabolism Across Species In Vitro

Metabolic Process Human Monkey Dog Other Species (Rat, Mouse, etc.)
AKBA Deacetylation Observed Not reported Not reported Not observed in rat models nih.govnih.govmdpi.com
KBA 20-Hydroxylation Primary site Primary site Primary site Minor or not observed
KBA 21-Hydroxylation Primary site Primary site Primary site Minor or not observed
KBA 16-Hydroxylation Minor site Not reported Not reported Observed
KBA 30-Hydroxylation Minor site Not reported Not reported Observed

Data compiled from studies on species differences in boswellic acid metabolism. nih.gov

Biotransformation by Microorganisms for Novel Derivatives

Biotransformation using microorganisms is a valuable tool for creating novel derivatives of KBA that may possess enhanced biological activities. researchgate.netthieme-connect.com This method allows for structural modifications at positions that are difficult to alter through conventional chemical synthesis. rsc.org

Studies have demonstrated that filamentous fungi are capable of efficiently metabolizing KBA and AKBA. For instance, incubation with Cunninghamella elegans and Penicillium janthinellum resulted in the production of eleven different transformed products, eight of which were novel compounds. rsc.org These transformations primarily involved stereo- and regio-selective hydroxylation at non-activated positions of the boswellic acid skeleton. rsc.org Similarly, biotransformation of KBA with Cunninghamella blakesleana yielded hydroxylated derivatives such as 7-β-hydroxy-11-keto-β-boswellic acid and 7β,22-β-dihydroxy-11-keto-β-boswellic acid. thieme-connect.com Even bacterial cytochrome P450 systems, such as one from Bacillus megaterium, have been successfully used for the specific hydroxylation of KBA. researchgate.net

Table 4: Examples of Microbial Biotransformation of KBA

Microorganism Type Key Transformation Products
Cunninghamella elegans AS 3.1207 Fungus Various hydroxylated derivatives rsc.org
Penicillium janthinellum AS 3.510 Fungus Various hydroxylated derivatives rsc.org
Cunninghamella blakesleana Fungus 7-β-hydroxy-11-keto-β-boswellic acid, 7β,22-β-dihydroxy-11-keto-β-boswellic acid thieme-connect.com

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of AKBA in experimental samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 210–250 nm for purity assessment (≥98% purity is typical) . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy to analyze characteristic peaks, such as acetyl (δ ~2.0 ppm) and keto (δ ~200–220 ppm in 13C^{13}\text{C}-NMR) groups. Mass spectrometry (LC-MS/MS) can further validate molecular weight (m/z 512.72 for [M+H]+^+) .

Q. What are the optimal storage conditions for AKBA to ensure stability in long-term studies?

  • Methodological Answer : Store AKBA as a lyophilized powder at −20°C in airtight, light-resistant containers. While AKBA is stable under ambient conditions for short-term use, prolonged exposure to humidity or heat (>25°C) may degrade the acetyl group, reducing bioactivity. Solubilize in DMSO (≥99.9% purity) for in vitro assays, and avoid repeated freeze-thaw cycles .

Q. What analytical techniques are recommended to assess AKBA solubility in biological matrices?

  • Methodological Answer : Use equilibrium solubility assays in phosphate-buffered saline (PBS) or simulated intestinal fluid (pH 6.8) with quantification via HPLC. AKBA’s low aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. How can in vitro models be optimized to study AKBA’s anti-inflammatory mechanisms?

  • Methodological Answer : Use LPS-stimulated RAW264.7 macrophages to measure AKBA’s inhibition of NF-κB pathway components (e.g., IκBα phosphorylation, p65 nuclear translocation) via Western blotting . For specificity, compare AKBA with its deacetylated metabolite (KBA) in primary human hepatocytes, where carboxylesterase 2 (CE2) activity drives conversion .

Q. What experimental designs address species-specific differences in AKBA metabolism?

  • Methodological Answer : Perform comparative metabolism studies using liver microsomes from humans, rodents, and non-human primates. Monitor hydroxylation patterns (e.g., 21-hydroxylation in humans vs. 16-hydroxylation in rodents) via LC-MS/MS. Note that CE2-mediated deacetylation occurs only in human models, necessitating species-matched controls .

Q. How can contradictory data on AKBA’s anti-angiogenic effects be reconciled?

  • Methodological Answer : Evaluate dose-dependent effects using VEGF receptor 2 (VEGFR2) phosphorylation assays. At low doses (1–5 µM), AKBA suppresses VEGFR2/Src/FAK signaling in endothelial cells, but higher doses (>10 µM) may induce off-target effects. Include kinase inhibition profiling (e.g., KINOMEscan) to rule out non-specific interactions .

Q. What in vivo models best recapitulate AKBA’s neuroregenerative effects?

  • Methodological Answer : Use rat sciatic nerve crush injury models with daily oral AKBA administration (10–20 mg/kg). Assess axonal regeneration via immunohistochemistry (β3-tubulin, MBP) and functional recovery (e.g., gait analysis). RNA sequencing can identify upregulated neurotrophic pathways (BDNF, NGF) and suppressed inflammatory markers (IL-1β, TNF-α) .

Q. How should researchers validate AKBA’s role in apoptosis induction across cancer cell lines?

  • Methodological Answer : Combine AKBA with TNF-α or chemotherapeutics (e.g., doxorubicin) in apoptosis-resistant cell lines. Quantify caspase-3/7 activation via fluorogenic assays and monitor mitochondrial membrane potential (JC-1 dye). Use siRNA knockdown of NF-κB subunits (p65, IKKβ) to confirm pathway-specific effects .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable IC50_{50} values), validate assay conditions (e.g., serum-free vs. serum-containing media) and purity of AKBA batches via orthogonal methods (HPLC, NMR).
  • Kinetic Parameter Determination : For enzyme studies (e.g., CE2 or CYP3A4), calculate KmK_m, VmaxV_{max}, and CLintCL_{int} using Michaelis-Menten plots with recombinant enzymes and substrate concentrations spanning 0.1–10× KmK_m .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.